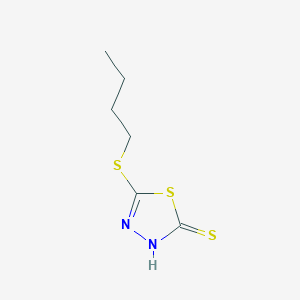

5-(Butylthio)-1,3,4-thiadiazole-2-thiol

Beschreibung

Significance of Thiadiazole Scaffolds in Contemporary Chemical and Biological Research

Thiadiazole scaffolds, which are five-membered heterocyclic rings containing one sulfur and two nitrogen atoms, represent a cornerstone in the field of medicinal chemistry and materials science. Their versatile nature has led to their incorporation into a wide array of biologically active molecules. The inherent properties of the thiadiazole ring, such as its aromaticity and ability to participate in hydrogen bonding, contribute to its diverse pharmacological activities.

Researchers have extensively explored thiadiazole derivatives for their potential therapeutic applications, which span a remarkable range of activities including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. This broad spectrum of biological activity is a primary driver for the continued investigation into novel thiadiazole-based compounds. The structural diversity that can be achieved by substituting different functional groups onto the thiadiazole ring allows for the fine-tuning of their biological and physicochemical properties.

Overview of 1,3,4-Thiadiazole (B1197879) Isomers and their Distinctive Chemical Features

Thiadiazole exists in several isomeric forms, with the 1,3,4-thiadiazole isomer being of particular interest in drug discovery and development. The arrangement of the heteroatoms in the 1,3,4-thiadiazole ring imparts a unique set of chemical characteristics. This isomer is known for its thermal and chemical stability, which is a desirable attribute for pharmaceutical compounds.

The 1,3,4-thiadiazole nucleus is an electron-deficient system, which influences its reactivity and interactions with biological targets. The presence of the sulfur atom and two nitrogen atoms provides multiple sites for potential interactions with biomolecules through coordination or hydrogen bonding. Furthermore, the planarity of the ring system allows for effective stacking interactions with biological macromolecules. These distinctive features make the 1,3,4-thiadiazole scaffold a privileged structure in the design of new therapeutic agents.

Positioning of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol as a Subject of Academic Investigation

Within the vast family of 1,3,4-thiadiazole derivatives, this compound has garnered specific academic attention. The introduction of a butylthio group at the 5-position and a thiol group at the 2-position of the thiadiazole ring creates a molecule with a distinct lipophilic character and potential for diverse chemical modifications.

Academic investigations into this compound and its close analogs, the 5-alkylthio-1,3,4-thiadiazole-2-thiols, have been multifaceted. Research has explored their synthesis and characterization, as well as their potential applications in various fields. For instance, studies on related 5-substituted-1,3,4-thiadiazole-2-thiols have revealed promising antioxidant activities. While detailed research focusing exclusively on the butylthio derivative is still expanding, the existing body of work on similar structures suggests its potential as a valuable building block in the development of new functional molecules. The lipophilic butylthio chain can enhance membrane permeability, a crucial factor for the bioavailability of potential drug candidates. The presence of the thiol group offers a reactive handle for further chemical transformations, allowing for the synthesis of a library of derivatives with potentially enhanced biological activities.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H10N2S3 | nih.gov |

| Molecular Weight | 206.35 g/mol | chemicalbook.com |

| CAS Number | 56492-83-2 | guidechem.com |

| IUPAC Name | 5-(butylsulfanyl)-1,3,4-thiadiazole-2-thiol | nih.gov |

| Canonical SMILES | CCCCSCc1nnc(s1)S | nih.gov |

Research Findings on Related 5-Alkylthio-1,3,4-thiadiazole Derivatives

While specific, in-depth research on this compound is emerging, studies on analogous compounds provide valuable insights into its potential areas of application.

Antioxidant Activity: A study on a series of thirteen 5-substituted-1,3,4-thiadiazole-2-thiols demonstrated that modifications at the 5-position can lead to potent antioxidant activity. researchgate.net This suggests that the butylthio substituent in the target compound could contribute to similar properties.

Anticancer Potential: Derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide have been investigated as potential tyrosine kinase inhibitors with anticancer activity against various human cancer cell lines. nih.gov This highlights the potential of the 5-alkylthio-1,3,4-thiadiazole scaffold in oncology research.

Diuretic Activity: Novel 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives have been synthesized and shown to possess diuretic properties. researchgate.net This indicates that the 1,3,4-thiadiazole-2-thiol (B7761032) core is a viable template for developing diuretic agents.

Corrosion Inhibition: The parent compound, 5-amino-1,3,4-thiadiazole-2-thiol, has been recognized for its anti-corrosion properties, attributed to its ability to form a protective layer on metal surfaces. jmchemsci.com The introduction of a lipophilic alkylthio chain might modulate this property.

Synthetic Utility: The synthesis of various 2,5-disubstituted-1,3,4-thiadiazoles often involves the heterocyclization of thiosemicarbazide (B42300) derivatives, followed by substitution at the thiol group, showcasing the synthetic accessibility of compounds like this compound. mdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-butylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S3/c1-2-3-4-10-6-8-7-5(9)11-6/h2-4H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYIQXPKCZLYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384748 | |

| Record name | 5-(butylthio)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56492-83-2 | |

| Record name | 5-(butylthio)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Butylthio 1,3,4 Thiadiazole 2 Thiol and Analogous Structures

Conventional Synthetic Pathways to 1,3,4-Thiadiazole-2-thiols

Traditional synthetic routes to 1,3,4-thiadiazole-2-thiols are well-established, typically involving a two-step process: the formation of a precursor molecule, followed by functionalization. These methods are reliable and have been widely used for generating a variety of substituted thiadiazoles.

Synthesis of Precursor 5-Amino-1,3,4-thiadiazole-2-thiol (B144363)

A common and crucial precursor for the synthesis of many 5-substituted-1,3,4-thiadiazole-2-thiols is 5-amino-1,3,4-thiadiazole-2-thiol. This intermediate is typically synthesized through the cyclization of thiosemicarbazide (B42300) with carbon disulfide. connectjournals.comjmchemsci.com The reaction is often carried out in the presence of a base, such as potassium hydroxide (B78521) or sodium carbonate, in a suitable solvent like ethanol. connectjournals.comjmchemsci.com The process involves the initial formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization upon heating to yield the thiadiazole ring. connectjournals.com

The general reaction is as follows: Thiosemicarbazide + Carbon Disulfide → 5-Amino-1,3,4-thiadiazole-2-thiol

This foundational reaction provides the core heterocyclic structure necessary for subsequent modifications. nih.gov

Thiol Functionalization via S-Alkylation with Butyl Halides

With the 5-amino-1,3,4-thiadiazole-2-thiol precursor in hand, the next step involves the selective functionalization of the exocyclic thiol group. S-alkylation is a common method to introduce the butylthio moiety. researchgate.net This nucleophilic substitution reaction is typically performed by treating the precursor with a butyl halide, such as butyl bromide or butyl iodide, in the presence of a base. The base, often anhydrous potassium carbonate, deprotonates the thiol group, forming a more nucleophilic thiolate anion that readily attacks the electrophilic carbon of the butyl halide. researchgate.net

The reaction is generally carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). researchgate.net The regioselectivity of this reaction is a key consideration, as the precursor contains multiple nucleophilic sites. However, under these conditions, S-alkylation is generally favored over N-alkylation. researchgate.net

| Reagent 1 | Reagent 2 | Base | Solvent | Typical Conditions |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Butyl Bromide | Anhydrous K₂CO₃ | Dry Acetone | Reflux, 24h |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Butyl Iodide | Sodium Hydroxide | Aqueous Acetone | Stirring at RT |

Green Chemistry Approaches for Thiadiazole Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally benign and efficient synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nanobioletters.com The synthesis of thiadiazoles has benefited significantly from these innovations.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. proquest.comproquest.com Compared to conventional heating, microwave irradiation offers rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles. proquest.comnih.gov The synthesis of 1,3,4-thiadiazole (B1197879) derivatives has been shown to be highly amenable to microwave conditions. researchgate.nettandfonline.com

For the synthesis of the 1,3,4-thiadiazole core, the reaction of thiosemicarbazide with various reagents can be completed in minutes under microwave irradiation, as opposed to several hours with conventional refluxing. proquest.comproquest.com Similarly, the S-alkylation step can also be expedited using this technique. The efficiency of microwave heating can drive the reaction to completion in a fraction of the time required by traditional methods.

| Synthesis Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

| 1,3,4-Thiadiazole Ring Formation | 4-6 hours | 5-15 minutes | Often Significant |

| S-Alkylation | Several hours | 10-30 minutes | Moderate to Significant |

Ultrasound-Assisted Synthesis Methodologies

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. tandfonline.comscilit.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. researchgate.net

Ultrasound-assisted synthesis has been successfully applied to the formation of various heterocyclic compounds, including 1,3,4-thiadiazoles. tandfonline.comscilit.com These reactions can often be carried out under milder conditions, in shorter time frames, and with improved yields compared to silent (non-sonicated) reactions. researchgate.net The use of ultrasound can be particularly beneficial for reactions involving solid reagents, as it enhances mass transfer and surface activation.

Solvent-Free and Catalytic Systems in Thiadiazole Formation

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. mdpi.com Solvent-free reaction conditions, also known as solid-state reactions or neat reactions, offer a significant advantage in this regard. researchgate.net These reactions can be facilitated by grinding the reactants together, sometimes with the aid of a catalytic amount of a solid support or acid.

The synthesis of 1,3,4-thiadiazoles can be achieved under solvent-free conditions, often coupled with microwave or ultrasound irradiation to provide the necessary energy. nih.govmdpi.com Furthermore, the use of efficient and recyclable catalysts can improve the atom economy and sustainability of the synthetic process. For instance, the cyclization of thiosemicarbazides can be catalyzed by solid acids or ionic liquids, which can often be recovered and reused. sbq.org.brbohrium.com

| Approach | Key Advantages | Applicability to Thiadiazole Synthesis |

| Solvent-Free Synthesis | Reduced waste, simplified work-up, lower environmental impact. researchgate.net | Formation of the thiadiazole ring by grinding or heating neat reactants. mdpi.com |

| Catalytic Systems | Increased reaction rates, improved selectivity, potential for catalyst recycling. sbq.org.br | Use of solid acids or reusable catalysts for the cyclization step. bohrium.com |

Multicomponent Reactions and Intramolecular Cyclization Strategies

Modern synthetic chemistry increasingly favors methodologies that offer efficiency, atom economy, and structural diversity from readily available starting materials. For the synthesis of 5-(butylthio)-1,3,4-thiadiazole-2-thiol and its analogs, multicomponent reactions (MCRs) and intramolecular cyclization strategies represent powerful tools for the construction of the core 1,3,4-thiadiazole ring system. These approaches often streamline synthetic sequences, reduce waste, and allow for the rapid generation of libraries of analogous compounds.

One-pot, three-component reactions have been effectively utilized for the synthesis of complex heterocyclic systems incorporating the 1,3,4-thiadiazole scaffold. A notable example involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazoles, 2,3-dihydrothiazolo[3,2-a]pyrimidine, and various aromatic aldehydes. tandfonline.comtandfonline.com This method efficiently constructs novel tandfonline.comresearchgate.netnih.govthiadiazol-thiazolo[3,2-a]pyrimidine derivatives. The reaction's efficacy is highly dependent on the catalyst used, with molecular iodine proving superior to other acidic or basic catalysts. tandfonline.comtandfonline.com The model reaction of 2-amino-5-phenyl tandfonline.comresearchgate.netnih.govthiadiazole, 2,3-dihydrothiazolo[3,2-a]pyrimidine, and 4-nitrobenzaldehyde (B150856) highlights the catalyst's crucial role in achieving high yields. tandfonline.com

Table 1: Catalyst Effect on a Three-Component Model Reaction tandfonline.com

| Entry | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | None | 6 | Trace |

| 2 | Triethylamine | 5 | 30 |

| 3 | p-TSA | 4 | 75 |

| 4 | Acetic Acid | 4 | 60 |

| 5 | Iodine (I₂) | 4 | 90 |

Intramolecular cyclization is a cornerstone for the synthesis of the 1,3,4-thiadiazole ring. These reactions typically involve the formation of the heterocyclic ring from an acyclic precursor containing the necessary atoms and functional groups. A prevalent strategy is the cyclization of thiosemicarbazide derivatives. For instance, reacting a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE) provides a one-pot method to synthesize 2-amino-1,3,4-thiadiazole (B1665364) derivatives, avoiding more toxic reagents such as POCl₃ or SOCl₂. nih.govencyclopedia.pub

Similarly, 1,4-disubstituted thiosemicarbazides can undergo intramolecular cyclization in an acidic medium to yield 1,3,4-thiadiazole derivatives. nih.gov Another well-established method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base like potassium hydroxide, followed by heating, which causes cyclization to the corresponding 2-amino-5-mercapto-1,3,4-thiadiazole salt. connectjournals.comjmchemsci.com

The versatility of intramolecular cyclization is further demonstrated in the synthesis of 5-substituted 1,3,4-thiadiazole-2-thiones from potassium salts of 3-aroyldithiocarbazates upon treatment with concentrated sulfuric acid. connectjournals.com Thermal intramolecular cyclodehydration of bis-acid thiosemicarbazides in an alkaline medium is another effective route to form the 1,3,4-thiadiazole ring. mdpi.com

More advanced strategies employ different precursors. For example, the reaction of hydrazonoyl halides with reagents like methyl hydrogen phenyl carbonimidodithioate can proceed via nucleophilic substitution followed by intramolecular cyclization, with the evolution of methanethiol, to produce new thiadiazole structures. researchgate.net Iodine-mediated oxidative C-S bond formation represents another modern technique for the cyclization of thiosemicarbazide derivatives condensed with aldehydes. organic-chemistry.org

Table 2: Selected Intramolecular Cyclization Strategies for 1,3,4-Thiadiazole Analogs

| Precursor | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Thiosemicarbazide & Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-1,3,4-thiadiazoles | nih.govencyclopedia.pub |

| 1,4-Disubstituted Thiosemicarbazides | Acidic Medium | Substituted 1,3,4-thiadiazoles | nih.gov |

| Thiosemicarbazide | 1. CS₂, KOH; 2. Heat | 2-Amino-5-mercapto-1,3,4-thiadiazoles | connectjournals.com |

| Potassium 3-Aroyldithiocarbazates | Conc. H₂SO₄ | 5-Substituted-1,3,4-thiadiazole-2-thiones | connectjournals.com |

| Bis-hydrazonoyl dichlorides | Methyl hydrogen phenyl carbonimidodithioate, Triethylamine | Substituted bis-thiadiazoles | researchgate.net |

These methodologies underscore the flexibility and efficiency of multicomponent and intramolecular cyclization reactions in synthesizing a wide array of 1,3,4-thiadiazole derivatives, providing a robust platform for further structural and functional exploration.

Chemical Reactivity and Mechanistic Studies of 1,3,4 Thiadiazole Derivatives

Electrophilic and Nucleophilic Reaction Profiles of the Thiadiazole Ring System

The 1,3,4-thiadiazole (B1197879) ring is an electron-deficient, five-membered aromatic system. chemicalbook.com This electron deficiency is a result of the inductive effect of the two electronegative nitrogen atoms and the sulfur heteroatom. chemicalbook.comresearchgate.net Consequently, the carbon atoms at the C2 and C5 positions are electron-poor, making the ring generally unreactive towards electrophilic substitution but highly susceptible to nucleophilic attack. chemicalbook.comresearchgate.netmdpi.com

Nucleophilic Reactions: The low electron density on the ring's carbon atoms makes them prime targets for nucleophiles. nih.gov If a good leaving group, such as a halogen, is present at the C2 or C5 position, it can be readily displaced by a nucleophilic substitution reaction. nih.govbu.edu.eg Strong nucleophiles, particularly strong bases, can even lead to the cleavage and opening of the thiadiazole ring. chemicalbook.commdpi.comnih.gov

Electrophilic Reactions: While the carbon atoms of the thiadiazole ring are inert to electrophiles, other atoms in the molecule can serve as sites for electrophilic attack. The pyridine-like nitrogen atoms (N3 and N4) are preferential sites for electrophiles, allowing for reactions like N-alkylation and N-acylation. chemicalbook.com In derivatives with exocyclic amino or thiol groups, these substituents can also undergo electrophilic attack. nih.gov For instance, the exocyclic sulfur of the thiol group in 5-(Butylthio)-1,3,4-thiadiazole-2-thiol is a key nucleophilic center involved in many derivatization reactions.

| Reaction Type | Reactive Site(s) | Reactivity Level | Typical Reactions |

|---|---|---|---|

| Nucleophilic Attack | C2 and C5 ring carbons | High | Nucleophilic substitution (with leaving group), Ring opening (with strong base) chemicalbook.comnih.gov |

| Electrophilic Attack | N3 and N4 ring nitrogens, exocyclic heteroatoms (S, N) | Moderate to High | N-alkylation, N-acylation, S-alkylation chemicalbook.comnih.gov |

| Electrophilic Substitution | C2 and C5 ring carbons | Very Low / Inert | Generally does not occur chemicalbook.comresearchgate.netnih.gov |

Tautomeric Equilibria in 1,3,4-Thiadiazole-2-thiol (B7761032) and Related Thiones

Mercapto-substituted thiadiazoles, including this compound, can exist in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. researchgate.netisres.org This tautomerism significantly influences the compound's chemical reactivity, polarity, and biological interactions. researchgate.net

The equilibrium involves the migration of a proton between the exocyclic sulfur atom and a ring nitrogen atom.

Thiol form: Contains a C=N double bond within the ring and an exocyclic thiol (S-H) group.

Thione form: Contains a C=S double bond (thiocarbonyl) and an N-H bond within the ring.

For many 2-mercapto-1,3,4-thiadiazole derivatives, the thione form is predominant, particularly in the solid state. researchgate.netnih.gov Crystallographic analyses of related compounds have confirmed the existence of the thione tautomer, characterized by distinct C=S and N-H bonds. researchgate.net Quantum chemical calculations also support the thione form as the more stable tautomer. researchgate.net The solvent environment can influence the position of the equilibrium; polar solvents tend to stabilize the more polar thione tautomer. cdnsciencepub.com

| Feature | Thiol Tautomer | Thione Tautomer |

|---|---|---|

| Structure | This compound | 5-(Butylthio)-1,3,4-thiadiazole-2(3H)-thione |

| Key Functional Groups | Aromatic ring, exocyclic -SH | Non-aromatic ring, exocyclic C=S, endocyclic N-H |

| Reactivity | Nucleophilic at exocyclic sulfur | Nucleophilic at ring nitrogen |

| Predominance | Generally less stable | Generally more stable, especially in solid state and polar solvents researchgate.netacs.org |

Reaction Mechanisms Governing Substitution and Derivatization at Ring Positions

The most common derivatization of this compound occurs at the exocyclic thiol group at the C2 position. This functionality is a versatile handle for introducing a wide range of substituents via S-alkylation, a type of nucleophilic substitution reaction.

The general mechanism for S-alkylation proceeds in two steps:

Deprotonation: The thiol group is weakly acidic and reacts with a base (e.g., potassium hydroxide (B78521), potassium carbonate) to form a thiolate anion. This anion is a potent nucleophile.

Nucleophilic Attack: The thiolate anion attacks an electrophilic carbon atom, typically from an alkyl halide or a similar electrophile, in an SN2 reaction. This forms a new carbon-sulfur bond, resulting in a thioether derivative.

This method is highly efficient for creating a diverse library of compounds. nih.gov For example, reacting the potassium salt of a 1,3,4-thiadiazole-2-thiol with various chloroacetamide derivatives is a common strategy. researchgate.net The choice of reagents and reaction conditions can be tailored to control the outcome. When reacting 2-mercapto-1,3,4-thiadiazoles with dihaloalkanes, the reaction can be optimized to yield either mono-substituted (ω-haloalkylthio) products or symmetrical bis-thiadiazole compounds, depending on the base and stoichiometry used. mdpi.com

| Starting Material | Reagent(s) | Reaction Type | Product Type |

|---|---|---|---|

| 5-R-1,3,4-thiadiazole-2-thiol | 1. Base (KOH, K2CO3) 2. Alkyl Halide (R'-X) | S-alkylation (SN2) | 5-R-2-(alkylthio)-1,3,4-thiadiazole nih.govconnectjournals.com |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole | 1. Base 2. Dihaloalkane (X-(CH2)n-X) | S-alkylation (SN2) | 2-(ω-haloalkylthio)- or bis-thiadiazole mdpi.com |

| 5-Amino-1,3,4-thiadiazole-2-thiol (B144363) | 1. Base 2. Chloroacetone | S-alkylation (SN2) | S-acetonyl derivative researchgate.net |

| Potassium 5-(phenylcarbamoyl)-1,3,4-thiadiazole-2-thiolate | Ethyl chloroacetate | S-alkylation (SN2) | S-ester derivative nih.gov |

Stability and Degradation Pathways

The 1,3,4-thiadiazole ring is characterized by high aromaticity, which confers significant stability to the molecule under many conditions. mdpi.comnih.gov These compounds are generally stable in aqueous acidic media. chemicalbook.com This stability allows for their use and storage under normal laboratory conditions.

However, the ring is susceptible to degradation under specific circumstances. The primary degradation pathway is ring cleavage (or ring fission) under strongly basic conditions. chemicalbook.commdpi.comnih.gov The electron-deficient nature of the ring carbons makes them vulnerable to attack by potent nucleophiles like hydroxide ions, which can initiate a cascade of reactions leading to the opening of the heterocyclic ring. bu.edu.eg While 1,3,4-thiadiazoles are generally stable, their derivatives can undergo fragmentation under high-energy conditions, such as high-vacuum pyrolysis, which results in the breakdown of the molecule into smaller species like carbon disulfide and nitriles. bu.edu.eg

Exploration of Biological Activities and Mechanistic Insights in Pre Clinical Research

Antimicrobial Activity of Thiadiazole Derivatives

Thiadiazole and its derivatives are a significant class of heterocyclic compounds investigated for their potent antimicrobial properties against a wide range of bacteria and fungi. kuey.net The presence of the sulfur atom in the thiadiazole ring is thought to increase liposolubility, which may enhance the compound's ability to penetrate microbial cell membranes. kuey.netnih.gov

Mechanisms of Antibacterial Action (In Vitro)

Thiadiazole derivatives have demonstrated notable in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov Research into N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives, which are structurally related to 5-(butylthio)-1,3,4-thiadiazole-2-thiol, showed significant efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. nih.govscispace.com The antibacterial activity of these compounds is influenced by the nature of the substituents on the thiadiazole nucleus. nih.gov While the precise mechanism for all derivatives is not fully elucidated, their efficacy is partly attributed to the toxophoric –N=C-S– grouping within the thiadiazole ring. ut.ac.ir The combination of the thiadiazole moiety with other known antimicrobial agents, such as quinolones, has been explored to create hybrid molecules with enhanced potency. nih.govscispace.com

Table 1: In Vitro Antibacterial Activity of Selected Thiadiazole Derivatives (MIC µg/mL)

| Compound Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | Source(s) |

|---|---|---|---|---|---|

| Halogenated Phenyl-thiadiazol Derivatives | 20-28 | 20-28 | 24-40 | 24-40 | neliti.com |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) Quinolones | 0.5-1 | - | 1-32 | >64 | scispace.com |

| 2-Amino-1,3,4-thiadiazole (B1665364) Derivatives | Moderate | Good | Moderate | Moderate | neliti.com |

| Imidazo[2,1-b] nih.govresearchgate.netacs.orgthiadiazole Derivatives | 0.03 | 0.03 | 0.5 | - | nih.gov |

Mechanisms of Antifungal Action (In Vitro)

Several 1,3,4-thiadiazole (B1197879) derivatives exhibit significant in vitro antifungal activity against various pathogenic fungi, including multiple Candida and Aspergillus species. neliti.comnih.govnih.gov Preclinical studies have identified two primary mechanisms of action.

One major pathway involves the disruption of the fungal cell membrane's integrity by inhibiting ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Certain thiadiazole derivatives are proposed to inhibit the enzyme 14-α-sterol demethylase, which is a critical step in the conversion of lanosterol (B1674476) to ergosterol. nih.gov This mechanism is similar to that of widely used azole antifungal drugs. nih.gov

A second identified mechanism is the interference with cell wall biogenesis. researchgate.netnih.gov Studies on specific 1,3,4-thiadiazole derivatives demonstrated that treatment led to an inability of fungal cells to maintain their shape, resulting in the formation of giant, osmotically sensitive cells that eventually leak their protoplasmic contents. researchgate.netnih.gov This action was linked to weakened interactions between β(1→3) and β(1→6) glucans and disturbances in chitin (B13524) distribution, which are essential structural components of the fungal cell wall. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Thiadiazole Derivatives against Candida species

| Compound Class | Fungal Species | MIC Range (µg/mL) | Putative Mechanism | Source(s) |

|---|---|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Candida albicans | 8 - 96 | Cell wall disruption | researchgate.netnih.gov |

| Phenyl-thiadiazol Derivatives | Candida albicans | 32 - 42 | Not specified | neliti.com |

| Novel Thiadiazole Derivatives | Candida albicans | Not specified | Ergosterol biosynthesis inhibition | nih.gov |

| Flavonol-Thiadiazole Hybrids | Botrytis cinerea | EC50: 2.4 | Cell membrane damage | acs.org |

Antiviral Properties and Putative Biological Targets (In Vitro)

The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, which suggests a potential for these compounds to interfere with viral replication processes. nih.gov In vitro studies have shown that certain derivatives of 2-amino-1,3,4-thiadiazole possess antiviral activity. nih.gov Research has indicated that the potency of these compounds can be influenced by the electronic properties of the substituents attached to the ring. For instance, the introduction of electron-withdrawing groups on an N-aryl substituent has been shown to enhance anti-HIV-1 activity. nih.gov Specific derivatives have also demonstrated inhibitory effects against the Influenza A H3N2 virus subtype in cell-based assays. nih.gov The precise biological targets are often virus-specific and remain a subject of ongoing research, but the general mechanism is believed to involve the disruption of viral life cycle stages.

Anticancer Activity Research in Cell-Based Assays

The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in the design of novel anticancer agents, with some derivatives entering clinical trials. nih.govmdpi.com The ability of these compounds to interfere with DNA replication and other cellular processes critical to cancer cell survival makes them attractive candidates for oncological research. nih.gov

Inhibition of Cancer Cell Proliferation and Viability

Numerous in vitro studies have confirmed the antiproliferative activity of 1,3,4-thiadiazole derivatives against a variety of human cancer cell lines, including those from breast (MCF-7, MDA-MB-231), liver (HepG-2), lung (A-549), and colon (HCT-116) cancers. nih.govnih.govmdpi.comfarmaceut.org The cytotoxic potential of these compounds is often quantified by their IC50 value, which is the concentration required to inhibit 50% of cell population growth. Research has shown that modifications at the 2- and 5-positions of the thiadiazole ring significantly impact cytotoxic potency and selectivity towards cancer cells over normal cells. nih.govmdpi.com For example, certain 5-aryl-1,3,4-thiadiazole derivatives have displayed high selective cytotoxicity against cancerous cells compared to normal mammalian Vero cells. nih.gov

Table 3: Antiproliferative Activity of Selected 1,3,4-Thiadiazole Derivatives in Human Cancer Cell Lines (IC50 µM)

| Compound Series | MCF-7 (Breast) | HepG-2 (Liver) | A-549 (Lung) | HCT-116 (Colon) | Source(s) |

|---|---|---|---|---|---|

| 5-(Thiophen-2-yl)-1,3,4-thiadiazoles | - | 4.37 | 8.03 | - | nih.govnih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazoles | 1.52-2.32 | 8.35 | - | 10.3 | nih.govnih.gov |

| 2-(phenylamino)-5-aryl-1,3,4-thiadiazoles | 49.6 | - | - | - | mdpi.com |

| Ciprofloxacin-based thiadiazoles | 1.65 - 4.73 | - | - | - | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Beyond inhibiting proliferation, a key mechanism of action for many anticancer thiadiazole derivatives is the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle. nih.govfrontiersin.org

Cell cycle analysis in various cancer cell lines has shown that treatment with certain thiadiazole compounds can lead to cell cycle arrest at different phases. nih.gov For instance, some derivatives cause an accumulation of cells in the G2/M phase, while others lead to a significant increase in the sub-G1 population, which is indicative of apoptotic cells. nih.govnih.gov The arrest at the G2/M phase may be linked to the inhibition of key regulatory proteins like cyclin-dependent kinase 1 (CDK1). nih.gov

The induction of apoptosis is a critical component of their anticancer effect. Studies have shown that treatment with these compounds can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to a significant increase in the Bax/Bcl-2 ratio. nih.gov This shift promotes the intrinsic (mitochondrial) pathway of apoptosis, often involving the activation of initiator caspases like caspase-9. nih.gov Flow cytometry analysis using Annexin V staining has confirmed the ability of these compounds to induce both early and late-stage apoptosis in cancer cells. nih.gov

Table 4: Effects of 1,3,4-Thiadiazole Derivatives on Cell Cycle Distribution and Apoptosis

| Compound Derivative | Cell Line | Effect | Mechanism | Source(s) |

|---|---|---|---|---|

| Derivative 19 (Hekal et al.) | MCF-7 | G2/M Arrest, Apoptosis | Inhibition of CDK1 | nih.gov |

| Derivative 6b (Hekal et al.) | MCF-7 | Increased Sub-G1 phase | Induction of necrosis | nih.gov |

| Compound 4e/4i (El-Masry et al.) | HepG-2 | S Phase Arrest | Increased Bax/Bcl-2 ratio, Caspase-9 activation | nih.gov |

| Compound 4e/4i (El-Masry et al.) | MCF-7 | G2/M Arrest | Increased Bax/Bcl-2 ratio, Caspase-9 activation | nih.gov |

Identification of Potential Molecular Targets and Pathways (e.g., EGFR, HER-2 inhibition)

There is currently no available pre-clinical research data specifically investigating the identification of potential molecular targets and pathways, such as the inhibition of Epidermal Growth Factor Receptor (EGFR) or Human Epidermal Growth Factor Receptor 2 (HER-2), for the compound this compound.

Anti-inflammatory Properties and Molecular Mechanisms

No pre-clinical research findings have been published to date regarding the anti-inflammatory properties and molecular mechanisms of this compound.

Antioxidant Activity and Radical Scavenging Capabilities

Investigations into the antioxidant potential of 1,3,4-thiadiazole-2-thiol (B7761032) derivatives have been undertaken, with some studies including compounds with substitutions at the 5-position. A study by Rabie et al. (2018) designed and synthesized a novel series of thirteen 5-substituted-1,3,4-thiadiazole-2-thiols to evaluate their antioxidant activities. researchgate.net The antioxidant capacity of these compounds was assessed using in vitro screening methods, including the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation decolorization assay (ABTS test) and the 2,2-diphenyl-1-picrylhydrazyl assay (DPPH test). researchgate.net While this research indicates that structural modifications at the 5-position of the 1,3,4-thiadiazole scaffold can influence antioxidant activity, specific data for the butylthio- derivative was not detailed in the available abstract. researchgate.net

Anticonvulsant Activity and Neuromodulatory Mechanisms

There is no available pre-clinical research data specifically examining the anticonvulsant activity and neuromodulatory mechanisms of this compound.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Inhibition)

Currently, there are no published enzyme inhibition studies, including those on carbonic anhydrase, that specifically focus on this compound. Research in this area has concentrated on other derivatives of the 1,3,4-thiadiazole scaffold. nih.gov

Antituberculosis Activity Research

While direct studies on the antituberculosis activity of this compound are not available, research on structurally related compounds suggests that the presence of an alkylthio substituent may be relevant. For instance, a study on alkyl alpha-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetates reported that the butyl ester derivative exhibited significant in vitro activity against Mycobacterium tuberculosis. nih.gov Another study on 2-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole derivatives found that compounds with a primary alkylthio substitution showed good antituberculosis activity. These findings hint at the potential of the butylthio moiety in the design of antituberculosis agents, though direct evidence for this compound is lacking.

Applications in Advanced Materials Science and Other Scientific Disciplines

Corrosion Inhibition Mechanisms and Performance Evaluation

Derivatives of 1,3,4-thiadiazole (B1197879) are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The inhibitory action of these compounds, including 5-(Butylthio)-1,3,4-thiadiazole-2-thiol, is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

Mechanisms of Inhibition: The corrosion inhibition mechanism involves the following key processes:

Adsorption: The thiadiazole ring, with its sulfur and nitrogen heteroatoms and π-electrons, facilitates strong adsorption onto the metal surface. The presence of the thiol (-SH) and thioether (-S-) groups provides additional active sites for interaction.

Film Formation: Upon adsorption, the inhibitor molecules arrange themselves on the metal surface, creating a protective film. This film acts as a physical barrier, blocking the active sites for corrosion and impeding the electrochemical reactions (both anodic metal dissolution and cathodic hydrogen evolution) that cause corrosion.

Mixed-Type Inhibition: Electrochemical studies, such as potentiodynamic polarization, on related thiadiazole compounds indicate that they typically function as mixed-type inhibitors. This means they suppress both the anodic and cathodic reactions of the corrosion process.

Physicochemical Adsorption: The adsorption process is often a combination of physical adsorption (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemical adsorption (chemisorption), involving the formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of the metal atoms. nih.govmdpi.com Studies on similar compounds show the adsorption process is spontaneous and generally conforms to the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netbldpharm.com

Performance Evaluation: The effectiveness of thiadiazole-based corrosion inhibitors is assessed using a variety of techniques:

Weight Loss Measurements: This is a straightforward method to determine the corrosion rate of a metal in the presence and absence of the inhibitor. The inhibition efficiency (IE%) can be calculated from the reduction in weight loss.

Electrochemical Techniques:

Potentiodynamic Polarization: This technique provides information on the kinetics of the anodic and cathodic reactions and helps classify the inhibitor as anodic, cathodic, or mixed-type.

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the properties of the protective film. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of an effective protective layer. chemicalbook.com

Surface Analysis:

Scanning Electron Microscopy (SEM): SEM images can visually demonstrate the protective effect of the inhibitor by comparing the surface morphology of the metal exposed to the corrosive environment with and without the inhibitor. researchgate.net

Research on analogous compounds like 2-amino-5-ethylthio-1,3,4-thiadiazole (AETD) and 5-amino-1,3,4-thiadiazole-2-thiol (B144363) (5-ATT) has shown that inhibition efficiency increases with inhibitor concentration but may decrease with rising temperature. researchgate.netchemicalbook.com For instance, 5-ATT exhibited a high inhibition efficiency of 94.28% for aluminum at a concentration of 2.0 mM. researchgate.netbldpharm.com

| Evaluation Technique | Parameter Measured | Indication of Effective Inhibition |

| Weight Loss | Corrosion Rate (CR) | Decrease in CR |

| Potentiodynamic Polarization | Corrosion Current Density (Icorr) | Decrease in Icorr |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Increase in Rct |

| Electrochemical Impedance Spectroscopy (EIS) | Double Layer Capacitance (Cdl) | Decrease in Cdl |

Ligand Chemistry in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The this compound molecule possesses multiple potential coordination sites, making it an excellent candidate for use as a ligand in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). isres.org The nitrogen atoms of the thiadiazole ring and the sulfur atom of the exocyclic thiol group can act as donor atoms, binding to metal ions to form extended network structures.

Thiadiazole-based ligands are known to play a versatile role in coordination chemistry. isres.org The thiol group can deprotonate to form a thiolate, which is a strong coordinating agent for a variety of metal ions. The ability of the ligand to bridge multiple metal centers is crucial for the formation of 1D, 2D, or 3D coordination polymers. The butylthio group, while not typically involved in coordination, influences the solubility and steric properties of the resulting complexes.

In the context of MOFs, which are porous crystalline materials constructed from metal nodes and organic linkers, thiadiazole-based ligands can introduce specific functionalities. researchgate.netmdpi.com Thiol and thioether-based MOFs are a specific category of these materials where the sulfur functional groups can impart unique properties. rsc.org These properties can include:

Selective Metal Ion Adsorption: The soft sulfur donor atoms have a high affinity for soft metal ions, which can be exploited for applications in sensing or selective removal of heavy metals.

Catalysis: The coordinated sulfur sites can act as active centers for catalytic reactions.

Luminescence: Incorporation of thiadiazole ligands can lead to luminescent MOFs, which have potential applications in chemical sensing and optoelectronics. researchgate.netmdpi.com

While specific MOFs constructed directly from this compound are not extensively documented, the functional groups present in the molecule are analogous to those used in established thiadiazole-based MOF synthesis.

Role in Agrochemicals and Agricultural Chemistry

The 1,3,4-thiadiazole ring is a key structural motif in many compounds developed for agricultural applications. isres.org These compounds exhibit a wide range of biological activities, making them useful as fungicides, herbicides, and plant growth regulators. A closely related compound, 5-Methylthio-1,3,4-thiadiazole-2-thiol, is noted for its potent fungicidal properties, suggesting that the butylthio- analogue likely shares similar bioactivity. chemimpex.com The mechanism of action often involves the inhibition of specific enzymes in fungal pathogens.

Furthermore, derivatives of this compound have been used to modify biopolymers like chitosan (B1678972) for agricultural purposes. In one study, a new derivative, 4-((5-(butylthio)-1,3,4-thiadiazol-2-yl) amino)-4-oxo butanoic acid, was synthesized and grafted onto chitosan. nih.gov This modified chitosan demonstrated enhanced antimicrobial activity against plant-threatening fungi and improved seed germination, highlighting its potential as a multifunctional agent in sustainable agriculture. nih.govmdpi.comresearchgate.net

Applications in Dyes and Photographic Materials

Derivatives of 1,3,4-thiadiazole have been employed as components in the synthesis of azo dyes. nih.gov The heterocyclic ring can act as a diazo component or a coupling component, and its incorporation can influence the color and fastness properties of the resulting dye. However, specific applications of this compound in the dye industry are not well-documented in available literature. Similarly, while heterocyclic compounds containing sulfur have historically found use in photographic materials as sensitizers or stabilizers, there is no specific information detailing the use of this particular compound in photographic applications.

Potential in Liquid Crystals and Sensors

The rigid, planar structure of the 1,3,4-thiadiazole ring is a feature often found in the core of molecules that exhibit liquid crystalline properties. Research into related heterocyclic systems, such as those containing 5H-thiazolo[3,4-b] nih.govchemimpex.comresearchgate.netthiadiazole, has shown that these cores, when functionalized with appropriate terminal groups, can lead to the formation of mesophases (e.g., nematic and smectic phases). uobaghdad.edu.iq The combination of the rigid thiadiazole ring and the flexible butylthio chain in this compound suggests it could serve as a building block for designing new liquid crystalline materials, although this potential has not yet been extensively explored.

In the field of chemical sensors, the coordinating ability of the thiol and thiadiazole nitrogen atoms makes the compound a candidate for detecting metal ions. chemimpex.com The binding of a specific metal ion can lead to a measurable optical or electrochemical signal. For instance, related thiadiazole derivatives are used as reagents in analytical chemistry for the detection and quantification of metal ions in environmental samples. chemimpex.com

Flotation Reagents in Mineral Processing (Specific to this compound)

One of the most direct and studied applications of this compound is as a collector in the froth flotation of sulfide (B99878) ores. Froth flotation is a process used to selectively separate minerals from gangue. Collectors are organic surfactants that selectively adsorb onto the surface of the desired mineral, rendering it hydrophobic (water-repellent).

Research has specifically identified this compound as a novel and effective collector for the flotation of galena (PbS) and sphalerite (ZnS), particularly for their separation from pyrite (B73398) (FeS₂). researchgate.net The thiol group (-SH) is known to have a strong affinity for sulfide mineral surfaces. The molecule adsorbs onto the galena or sphalerite, with the butylthio tail oriented outwards, creating a hydrophobic surface that attaches to air bubbles and is carried to the froth, thus separating it from the hydrophilic gangue.

| Mineral | Chemical Formula | Role of this compound |

| Galena | PbS | Collector for selective flotation |

| Sphalerite | ZnS | Collector for selective flotation |

| Pyrite | FeS₂ | Mineral to be separated from (depressed) |

Functionalization of Biopolymers (e.g., Chitosan Modification)

The reactivity of the thiol group and the potential for modifying the thiadiazole ring make this compound and its derivatives valuable for the functionalization of biopolymers. Chitosan, a polysaccharide derived from chitin (B13524), is a prime target for such modifications due to its biocompatibility, biodegradability, and the presence of reactive amino and hydroxyl groups. nih.govtuiasi.ronih.gov

A study demonstrated the synthesis of 4-((5-(butylthio)-1,3,4-thiadiazol-2-yl) amino)-4-oxo butanoic acid, a derivative of the title compound, which was then covalently attached to chitosan via amide linkages. nih.gov This chemical modification resulted in a new biopolymer conjugate (BuTD-CH) with significantly enhanced properties compared to unmodified chitosan. The resulting functionalized chitosan showed high antimicrobial efficacy against several human pathogens and potent in-vitro cytotoxicity against cancer cell lines, while being less toxic to normal cells. nih.gov This highlights the potential of using this compound derivatives to create advanced biomaterials for biomedical and pharmaceutical applications. nih.govtuiasi.ro

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Structural Modifications on Biological Activity Profiles

The biological activity of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol is intrinsically linked to its molecular structure, particularly the substituents at the 5-position of the 1,3,4-thiadiazole (B1197879) ring. Modifications to the butylthio group can significantly alter the compound's interaction with biological targets, leading to a range of biological activity profiles.

Research on analogous 5-substituted-1,3,4-thiadiazole-2-thiols has demonstrated that the nature of the substituent at the 5-position plays a crucial role in determining the compound's antioxidant properties. While specific studies on the butylthio derivative are limited, broader research indicates that the electron-donating or withdrawing nature of the substituent, as well as its steric bulk, can modulate the antioxidant capacity of the thiadiazole ring system. For instance, a study on various 5-substituted derivatives revealed that certain substituents could enhance the radical scavenging activity of the molecule. researchgate.net

In the context of antimicrobial activity, derivatives of 1,3,4-thiadiazole have been extensively studied. For example, N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives have been synthesized and evaluated for their antibacterial properties. While not a direct analysis of the title compound, this research highlights that the presence of a thioether linkage at the 5-position can be a key structural feature for antimicrobial efficacy. The butyl group, in place of a benzyl (B1604629) group, would alter the steric and electronic properties, likely leading to a different spectrum or potency of antimicrobial action.

The influence of the alkyl chain length on the biological activity is a critical aspect of SAR. In a related class of compounds, 2-amino-5-alkyl-1,3,4-thiadiazoles, the length of the alkyl chain was found to be a significant factor in their efficacy as corrosion inhibitors. This suggests that the butyl group in this compound is not merely a passive component but an active contributor to its molecular interactions.

| Structural Modification | Observed/Potential Biological Activity | Key Findings/Hypotheses |

| Variation of alkyl chain length at the 5-thio position | Plant growth stimulation, Corrosion inhibition | The length of the alkyl chain can influence the lipophilicity and steric hindrance, thereby affecting the compound's interaction with biological systems or material surfaces. |

| Presence of the butylthio group | Potential antioxidant activity | The electron-donating nature of the alkylthio group may influence the radical scavenging ability of the thiadiazole ring. |

| Substitution of the butyl group with other functionalities | Altered antimicrobial spectrum | The steric and electronic properties of the substituent at the 5-position are critical for determining the potency and range of antimicrobial action. |

Impact of Functional Group Variations on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are largely dictated by the interplay of its constituent functional groups: the 1,3,4-thiadiazole ring, the butylthio ether linkage, and the thiol group.

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system, which makes it relatively stable but also susceptible to nucleophilic attack at the carbon atoms, particularly under harsh conditions. chemicalbook.com The ring is generally stable in acidic media but can undergo cleavage in the presence of strong bases. chemicalbook.com

The butylthio group (-S-C₄H₉) is a key determinant of the molecule's reactivity. The sulfur atom in the thioether linkage is susceptible to oxidation. Studies on the bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles have shown that the alkylthio group can be enzymatically oxidized to the corresponding sulfoxide (B87167) and sulfone. nih.gov These oxidized metabolites are more electron-withdrawing, which can activate the thiadiazole ring for nucleophilic substitution, leading to the displacement of the alkylsulfinyl or alkylsulfonyl group by biological nucleophiles such as glutathione. nih.gov This metabolic pathway suggests that the in vivo stability and reactivity of this compound could be influenced by oxidative metabolism.

The thiol group (-SH) at the 2-position imparts acidic properties to the molecule and can exist in tautomeric equilibrium with its thione form (=S). This group is a primary site for reactions such as alkylation, acylation, and oxidation. It can be readily deprotonated to form a thiolate anion, which is a potent nucleophile. The nucleophilicity of the thiolate can be influenced by the electronic effects of the substituent at the 5-position. An electron-donating group like butylthio would be expected to increase the electron density on the ring and potentially enhance the nucleophilicity of the thiolate.

Variations in the functional groups would have a predictable impact on the compound's stability and reactivity. For instance, replacing the butylthio group with a more electron-withdrawing group would likely decrease the electron density of the thiadiazole ring, making it more susceptible to nucleophilic attack but potentially more stable towards oxidation. Conversely, replacing the thiol group with a less reactive functionality would significantly alter the chemical behavior of the molecule, reducing its ability to participate in nucleophilic reactions and metal chelation.

| Functional Group | Impact on Reactivity | Impact on Stability |

| 1,3,4-Thiadiazole Ring | Susceptible to nucleophilic attack at carbon atoms. chemicalbook.com | Generally stable in acidic conditions; can undergo ring cleavage in strong bases. chemicalbook.com |

| Butylthio Group | The sulfur atom is prone to oxidation to sulfoxide and sulfone. nih.gov | The C-S bond can be cleaved following oxidation, especially in biological systems. |

| Thiol Group | Acts as a nucleophile (as thiolate) and can undergo alkylation, acylation, and oxidation. | Can be oxidized to disulfides or higher oxidation states. |

Correlation of Electronic and Steric Parameters with Compound Efficacy

Steric Parameters: The butyl group introduces a degree of steric bulk to the molecule. This steric hindrance can play a significant role in how the molecule interacts with biological receptors or active sites of enzymes. A larger steric profile might enhance binding through van der Waals interactions in a complementary binding pocket, or it could hinder binding if the pocket is sterically constrained. In applications like corrosion inhibition, the size and orientation of the molecule on a metal surface are critical for forming a protective layer. The flexibility of the butyl chain allows it to adopt various conformations, which could be advantageous for surface coverage.

Studies on other 5-substituted 1,3,4-thiadiazoles have shown that both electronic and steric factors are important for their biological activity. For example, in a series of antifungal thiadiazole derivatives, the nature of the substituent at the 5-position was found to be a key determinant of activity, with both lipophilicity and electronic effects playing a role.

A hypothetical QSAR model for a particular activity of this compound and its analogs could be represented by an equation such as:

Biological Activity = f(Electronic Parameters) + g(Steric Parameters) + h(Lipophilicity)

Where:

Electronic Parameters could be represented by Hammett or Taft constants of the substituent at the 5-position.

Steric Parameters could be described by Taft's steric parameter (Es) or molar refractivity (MR).

Lipophilicity is often quantified by the partition coefficient (log P).

The butyl group would contribute to a higher log P value, indicating increased lipophilicity, which often correlates with better membrane permeability and, in some cases, enhanced biological activity.

| Parameter | Influence of Butylthio Group | Potential Impact on Efficacy |

| Electronic Effects | Weakly electron-donating. | Can modulate the pKa of the thiol group and influence interactions with electron-deficient sites (e.g., metal surfaces in corrosion inhibition). |

| Steric Effects | Introduces moderate bulk and flexibility. | Can influence binding to biological targets and affect the packing and orientation on surfaces. |

| Lipophilicity (log P) | Increases the overall lipophilicity of the molecule. | Can enhance membrane permeability and may lead to increased biological activity in certain contexts. |

Future Directions and Emerging Research Avenues for 5 Butylthio 1,3,4 Thiadiazole 2 Thiol

Development of Novel and Sustainable Synthetic Strategies

The future synthesis of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol and its derivatives is geared towards "green chemistry" principles to enhance efficiency, reduce waste, and improve safety. Traditional multi-step syntheses of 1,3,4-thiadiazoles often rely on hazardous reagents like phosphorus oxychloride or strong acids. mdpi.comnih.gov Emerging research focuses on developing more environmentally benign alternatives.

Key future strategies include:

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates can significantly increase efficiency and reduce solvent usage. mdpi.com Researchers are developing one-pot methods for synthesizing 2-amino-1,3,4-thiadiazole (B1665364) derivatives, which could be adapted for thiol-containing analogues. mdpi.com

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, aligning with green chemistry goals.

Use of Greener Catalysts and Solvents: Research is moving towards replacing harsh chemicals with milder, reusable catalysts and substituting toxic organic solvents with water or bio-based solvents. researchgate.net For instance, polyphosphate ester (PPE) has been investigated as a mild additive for thiadiazole synthesis. mdpi.com

| Synthetic Strategy | Description | Potential Advantages for Synthesizing Thiadiazoles | Reference |

|---|---|---|---|

| Conventional Multi-Step Synthesis | Traditional approach involving sequential reactions with isolation of intermediates. Often uses harsh reagents like POCl₃ or strong acids. | Well-established and understood reaction pathways. | nih.gov |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. | Increased efficiency, reduced solvent waste, lower operational costs, and shorter synthesis time. | mdpi.comresearchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to rapid reaction rates. | Drastically reduced reaction times, improved yields, and potential for solvent-free reactions. | researchgate.net |

| Green Catalysis | Employs environmentally benign catalysts (e.g., polyphosphate ester) to replace toxic or hazardous ones. | Improved safety profile, reduced environmental impact, and potential for catalyst recycling. | mdpi.com |

Advanced Mechanistic Elucidation of Biological and Material Applications

While various 1,3,4-thiadiazole (B1197879) derivatives are known to exhibit a wide range of biological activities—including antimicrobial, anticancer, and anti-inflammatory properties—the precise molecular mechanisms are often not fully understood. nih.govresearchgate.net Future research must move beyond preliminary activity screening to a deeper mechanistic investigation for this compound.

Emerging research avenues in this area include:

Target Identification and Validation: Utilizing techniques like proteomics and chemical biology to identify the specific enzymes, receptors, or cellular pathways that the compound interacts with. Many thiadiazole derivatives are known to inhibit enzymes like carbonic anhydrase or tyrosine kinases. researchgate.netmdpi.com

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This provides invaluable insight into the specific molecular interactions driving its activity.

Rational Design of Derivatives with Enhanced Selectivity and Potency

Building on a deeper mechanistic understanding, the rational design of new derivatives of this compound aims to optimize its properties for specific applications. The goal is to create analogues with higher potency, greater selectivity for their intended target, and improved pharmacokinetic profiles.

Key strategies in this domain are:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the butylthio group and other positions on the thiadiazole ring to determine which chemical features are critical for activity. tandfonline.comresearchgate.net For example, altering the length or branching of the alkyl chain or replacing it with cyclic or aromatic groups could significantly impact biological efficacy.

Computational Chemistry and Molecular Modeling: Using in silico tools like molecular docking to predict how newly designed derivatives will bind to a specific biological target. tandfonline.comnih.gov This computational pre-screening can prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. nih.govresearchgate.net

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties but may enhance activity or reduce toxicity. For instance, the thiol group could be modified to improve metabolic stability.

| Design Strategy | Objective | Example Approach for this compound | Reference |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | To identify key chemical moieties responsible for biological activity. | Synthesize analogues by varying the length of the butyl chain (e.g., ethyl, hexyl) or introducing unsaturation to determine the effect on potency. | tandfonline.comresearchgate.net |

| Molecular Docking | To predict the binding affinity and orientation of a molecule within the active site of a target protein. | Docking studies of designed derivatives against a known enzyme target (e.g., a bacterial enzyme) to prioritize candidates for synthesis. | nih.govresearchgate.net |

| Bioisosteric Replacement | To improve potency, selectivity, or pharmacokinetic properties by substituting functional groups. | Replace the thiol (-SH) group with other functionalities to modulate acidity and membrane permeability. | mdpi.com |

Exploration of Undiscovered Application Domains

The versatility of the 1,3,4-thiadiazole scaffold suggests that this compound and its derivatives may have potential in fields beyond their current use. chemmethod.com The unique combination of a lipophilic butylthio group and a reactive thiol group makes it an interesting candidate for various applications.

Potential new domains for exploration include:

Agrochemicals: The thiadiazole ring is a component of some herbicides and plant growth stimulators. nih.govmdpi.com Derivatives could be screened for activity as fungicides, insecticides, or plant growth regulators.

Materials Science: Thiol-containing compounds are known for their ability to bind to metal surfaces. This property could be exploited for applications in corrosion inhibition, where the molecule forms a protective layer on a metal surface. jmchemsci.com

Anticancer Agents: Numerous 1,3,4-thiadiazole derivatives have been investigated as potential anticancer agents, showing activity against various cancer cell lines. mdpi.comnih.govmdpi.com

Neuroprotective Agents: Emerging research has highlighted the potential of some thiadiazole compounds as neuroprotective agents, suggesting a possible role in addressing neurodegenerative diseases. nih.gov

Integration of Multidisciplinary Experimental and Computational Approaches

The most significant future advancements will likely arise from a tightly integrated, multidisciplinary research strategy. This approach combines the strengths of computational modeling with advanced experimental techniques to create a synergistic cycle of design, synthesis, and testing.

This integrated model involves:

Computational Prediction: Using molecular modeling and quantitative structure-activity relationship (QSAR) studies to design and predict the activity of novel derivatives. tandfonline.comresearchgate.net

Chemical Synthesis: Employing modern, sustainable synthetic methods to create the prioritized compounds. mdpi.com

Biological/Material Evaluation: Screening the synthesized compounds for activity in the targeted application (e.g., antimicrobial assays, corrosion tests).

Mechanistic Studies: Using advanced analytical and biological techniques to understand how the most promising compounds work at a molecular level.

Iterative Refinement: Feeding the experimental results back into the computational models to refine future predictions, leading to a more efficient and targeted discovery process.

This iterative cycle, which leverages expertise from computational chemistry, synthetic organic chemistry, biology, and materials science, represents the most powerful approach to unlocking the full potential of this compound and its future derivatives.

Q & A

Q. What are the optimized synthetic routes for 5-(butylthio)-1,3,4-thiadiazole-2-thiol, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, 5-amino-1,3,4-thiadiazole-2-thiol (a precursor) reacts with butyl halides under basic conditions. Ultrasound-assisted methods significantly enhance reaction efficiency by reducing reaction time and improving yield . Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and molar ratios (1:1.2 for thiol:alkyl halide). Catalytic bases like K₂CO₃ or NaOH facilitate deprotonation of the thiol group, promoting nucleophilic attack .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Essential techniques include:

- ¹H/¹³C NMR : To verify the butylthio substituent (δ ~2.5–3.5 ppm for SCH₂ protons) and aromatic thiadiazole ring protons .

- FT-IR : Confirms the presence of S-H (2500–2600 cm⁻¹, weak) and C=S (1050–1250 cm⁻¹) groups .

- Elemental Analysis : Validates purity (>98%) by matching experimental and theoretical C, H, N, S percentages .

- Mass Spectrometry (EI-MS) : Identifies molecular ion peaks (e.g., m/z ~220 for the parent ion) .

Q. How does the thiol group in this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The thiol (-SH) group acts as a strong nucleophile, enabling reactions with alkyl halides, aldehydes, or metal ions. Deprotonation using bases (e.g., NaOH) enhances nucleophilicity, forming thiolate ions (S⁻), which attack electrophilic centers. For example, coordination with Cu²+ forms stable complexes, useful in catalysis or material science . Reactivity is pH-dependent, with optimal substitution occurring in mildly alkaline conditions (pH 8–10) .

Advanced Research Questions

Q. What mechanistic insights explain the selective flotation of galena (PbS) and sphalerite (ZnS) over pyrite (FeS₂) using this compound as a collector?

Methodological Answer: The compound selectively adsorbs onto PbS and ZnS surfaces via:

- Thiol-Sulfur Coordination : The thiol group binds to Pb²+/Zn²+ sites, forming stable metal-thiolate complexes .

- Hydrophobic Butyl Chain : Enhances mineral surface hydrophobicity, promoting bubble attachment.

Pyrite rejection arises from weaker adsorption due to Fe³+ oxidation and competitive interactions with hydroxyl ions at alkaline pH (8–10) . Microflotation experiments at pH 6–8 show >85% recovery for PbS/ZnS vs. <15% for FeS₂ .

Q. How can computational modeling (e.g., DFT) predict the adsorption behavior of this compound on sulfide minerals?

Methodological Answer: Density Functional Theory (DFT) simulations calculate adsorption energies and electron density distributions. For example:

- Frontier Molecular Orbitals (FMOs) : The HOMO of the thiol group interacts with LUMO of metal sites (e.g., Pb²+), indicating charge transfer .

- Molecular Dynamics (MD) : Simulates adsorption configurations, showing preferential binding to PbS over FeS₂ due to lower binding energy (~−150 kJ/mol vs. −80 kJ/mol) . Software like Gaussian or Materials Studio is used with B3LYP/6-31G(d) basis sets .

Q. Can structural modifications (e.g., varying alkyl chain length or introducing substituents) enhance the flotation or biological activity of this compound derivatives?

Methodological Answer: Yes:

- Alkyl Chain Optimization : Longer chains (e.g., hexyl) increase hydrophobicity but may reduce solubility. Butyl balances both factors .

- Electron-Withdrawing Groups : Nitro or cyano substituents on the thiadiazole ring enhance metal-binding affinity .

- Biological Derivatives : Schiff base formation (e.g., with aldehydes) introduces antimicrobial activity via membrane disruption .

Q. How do pH and temperature affect the stability and performance of this compound in flotation or corrosion inhibition?

Methodological Answer:

- Flotation : Optimal at pH 6–8. At lower pH, protonation of the thiol group reduces adsorption; at higher pH, hydroxyl competition occurs .

- Corrosion Inhibition : In acidic media (HCl), the compound forms protective films on steel via physisorption (ΔG° ~−20 kJ/mol), with >90% efficiency at 10 mM concentration . Elevated temperatures (>40°C) degrade the inhibitor layer, reducing efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.